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Compound of Interest

Compound Name:
Benzyl 4-(bromomethyl)piperidine-

1-carboxylate

Cat. No.: B112004 Get Quote

Benzyl 4-(bromomethyl)piperidine-1-
carboxylate: A Technical Guide
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of Benzyl 4-(bromomethyl)piperidine-1-carboxylate, a key intermediate for

researchers, scientists, and professionals in drug development.

Core Chemical Properties
Benzyl 4-(bromomethyl)piperidine-1-carboxylate is a derivative of piperidine featuring a

benzyl carbamate (Cbz) protecting group on the nitrogen atom and a reactive bromomethyl

group at the 4-position. While specific experimental data for this compound is limited in publicly

available literature, its properties can be inferred from its structure and comparison with

analogous compounds.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name benzyl 4-(bromomethyl)piperidine-1-carboxylate

CAS Number 159275-17-9

Molecular Formula C₁₄H₁₈BrNO₂

Molecular Weight 312.21 g/mol

InChI

1S/C14H18BrNO2/c15-10-12-6-8-16(9-7-

12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-

11H2

InChIKey XJHKDSZGAWXUTB-UHFFFAOYSA-N

Canonical SMILES C1CN(CCC1CBr)C(=O)OCC2=CC=CC=C2

Table 2: Physicochemical Properties

Property Value Notes

Melting Point Data not available

The analogous compound,

tert-butyl 4-

(bromomethyl)piperidine-1-

carboxylate, is a white to off-

white solid.

Boiling Point Data not available

Predicted values for the tert-

butyl analog are around 318

°C at 760 mmHg.[1]

Solubility Data not available

Expected to be soluble in

common organic solvents like

dichloromethane, chloroform,

and ethyl acetate.

Stability

Stable under standard

conditions. The Cbz group is

stable to basic and most

aqueous acidic media.[2]

The bromomethyl group is

reactive and susceptible to

nucleophilic substitution.
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Synthesis and Experimental Protocols
The primary route for synthesizing Benzyl 4-(bromomethyl)piperidine-1-carboxylate
involves the bromination of its corresponding alcohol precursor, Benzyl 4-

(hydroxymethyl)piperidine-1-carboxylate.

Synthesis of Benzyl 4-(hydroxymethyl)piperidine-1-
carboxylate (Precursor)
The precursor alcohol is commercially available or can be synthesized from 4-

hydroxypiperidine and benzyl chloroformate.

Bromination of Benzyl 4-(hydroxymethyl)piperidine-1-
carboxylate
A common method for converting a primary alcohol to a bromide is the Appel reaction, using

carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Experimental Protocol:

Reaction Setup: To a solution of Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in

anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0

°C, add carbon tetrabromide (1.2 eq).

Addition of Reagent: Slowly add a solution of triphenylphosphine (1.2 eq) in anhydrous DCM

to the reaction mixture.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes to yield the pure Benzyl 4-(bromomethyl)piperidine-1-
carboxylate.

Diagram 1: Synthesis Pathway
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Synthesis of Benzyl 4-(bromomethyl)piperidine-1-carboxylate

Starting Material Reagents

Product

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Benzyl 4-(bromomethyl)piperidine-1-carboxylate

Bromination (Appel Reaction)

CBr4, PPh3
in DCM

Click to download full resolution via product page

Caption: Proposed synthesis of Benzyl 4-(bromomethyl)piperidine-1-carboxylate.

Reactivity and Applications in Drug Development
The utility of Benzyl 4-(bromomethyl)piperidine-1-carboxylate in medicinal chemistry stems

from its bifunctional nature. The bromomethyl group serves as an electrophilic site for

nucleophilic substitution, allowing for the attachment of various functional groups. The Cbz-

protected nitrogen provides stability during these transformations and can be deprotected

under specific conditions to reveal the secondary amine for further modification.

The N-benzyl piperidine scaffold is considered a "privileged structure" in drug discovery,

frequently appearing in molecules targeting the central nervous system.[3] This motif is valued

for its ability to fine-tune the physicochemical properties of a drug candidate and engage in

crucial cation-π interactions with target proteins.[3]

Derivatives of N-substituted piperidines are explored as inhibitors for a range of enzymes,

including steroid-5-alpha-reductase and acetylcholinesterase, the latter being a key target in

Alzheimer's disease research.[4][5]

Experimental Protocol: General Alkylation Reaction
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Reaction Setup: To a solution of a nucleophile (e.g., a primary amine or a phenol, 1.0 eq) in a

suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base (e.g.,

K₂CO₃ or Cs₂CO₃, 1.5 eq).

Addition of Alkylating Agent: Add a solution of Benzyl 4-(bromomethyl)piperidine-1-
carboxylate (1.1 eq) in the same solvent to the mixture.

Reaction Progression: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting

material is consumed, as monitored by TLC.

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an

organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate. Purify the residue by column chromatography or

recrystallization.

Diagram 2: Role as a Synthetic Building Block
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Utility in Medicinal Chemistry Workflow
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Caption: Role as an intermediate in the synthesis of complex molecules.

Spectroscopic Data
Specific experimental NMR and mass spectrometry data for Benzyl 4-
(bromomethyl)piperidine-1-carboxylate are not readily available in the reviewed literature.

However, predicted spectral data can be used for characterization.

Table 3: Predicted Spectroscopic Data
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Technique Predicted Features

¹H NMR

- Aromatic protons of the benzyl group (approx.

7.3-7.4 ppm).- Methylene protons of the benzyl

group (approx. 5.1 ppm).- Protons of the

bromomethyl group (approx. 3.3-3.5 ppm).-

Piperidine ring protons (a complex pattern from

approx. 1.2-4.2 ppm).

¹³C NMR

- Carbonyl carbon of the carbamate (approx.

155 ppm).- Aromatic carbons of the benzyl

group (approx. 127-137 ppm).- Methylene

carbon of the benzyl group (approx. 67 ppm).-

Carbons of the piperidine ring (approx. 28-44

ppm).- Methylene carbon of the bromomethyl

group (approx. 36 ppm).

Mass Spec (ESI+)

Expected [M+H]⁺ at m/z 312.06 and 314.06

(due to bromine isotopes), and [M+Na]⁺ at m/z

334.04 and 336.04.

Safety and Handling
As with all brominated organic compounds, Benzyl 4-(bromomethyl)piperidine-1-
carboxylate should be handled with care in a well-ventilated fume hood. Appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

The compound is expected to be an irritant and potentially harmful if ingested, inhaled, or in

contact with skin. For detailed safety information, refer to the Material Safety Data Sheet

(MSDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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